4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid
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Overview
Description
4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . This compound is characterized by its oxane ring structure substituted with a hydroxypropan-2-yl group and a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid typically involves the reaction of oxane derivatives with hydroxypropan-2-yl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The hydroxypropan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(2-Hydroxypropan-2-yl)cyclohexane-1-carboxylic acid: Similar in structure but with a cyclohexane ring instead of an oxane ring.
3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-[ [4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxymethyl]oxan-2-yl]oxybenzoic acid: Contains additional hydroxy groups and a more complex structure.
Uniqueness: 4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid is unique due to its specific oxane ring structure and the presence of both hydroxypropan-2-yl and carboxylic acid functional groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C9H16O4 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(2-hydroxypropan-2-yl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C9H16O4/c1-8(2,12)9(7(10)11)3-5-13-6-4-9/h12H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
PBPSZSGMUKFMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCOCC1)C(=O)O)O |
Origin of Product |
United States |
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